

# Technical Guide: Physical Properties and Synthesis of Key $\alpha$ -Brominated Phenyl Ethanones

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## Compound of Interest

Compound Name: 2,2-Dibromo-1,2-diphenyl-1-ethanone

Cat. No.: B084642

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Disclaimer: Information regarding the specific compound **2,2-Dibromo-1,2-diphenyl-1-ethanone** is not readily available in the public domain. This technical guide therefore provides a comprehensive overview of the physical properties and experimental protocols for structurally similar and well-characterized analogs: 2-Bromo-1,2-diphenylethanone, meso-1,2-Dibromo-1,2-diphenylethane, and 2,2-Dibromo-1-phenylethanone. This information is intended for researchers, scientists, and drug development professionals.

## 2-Bromo-1,2-diphenylethanone (Desyl bromide)

2-Bromo-1,2-diphenylethanone, commonly known as Desyl bromide, is a versatile reagent in organic synthesis. It is notably used in the preparation of phosphate esters and in chemiluminogenic reactions for the sensitive determination of peptides.<sup>[1]</sup>

## Physical Properties

Property	Value	Source(s)
CAS Number	1484-50-0	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> BrO	[2][3]
Molecular Weight	275.14 g/mol	[1][2][3]
Appearance	Beige-brown crystalline powder	[2]
Melting Point	56-58 °C	[2]
Boiling Point	344.8 ± 22.0 °C (Predicted)	[2]
Flash Point	57.4 °C	[2]
Density	1.393 g/cm <sup>3</sup> (Rough Estimate)	[2]

## Experimental Protocols

While a specific, detailed synthesis protocol for Desyl bromide was not found in the immediate search, its synthesis is generally achieved through the bromination of deoxybenzoin. The reaction of cesium N-carbobenzyloxyglycylphenylalanate with desyl bromide in DMF has been investigated.[1]

## meso-1,2-Dibromo-1,2-diphenylethane

meso-1,2-Dibromo-1,2-diphenylethane is a key compound for studying stereochemistry in chemical reactions, particularly elimination reactions where it stereospecifically yields the (E)-alkene.[4] It is synthesized from (E)-stilbene.

## Physical Properties

Property	Value	Source(s)
CAS Number	13440-24-9	[5][6]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> Br <sub>2</sub>	[6]
Molecular Weight	340.05 g/mol	[6]
Appearance	White to light yellow powder/crystal	[5][6]
Melting Point	235 - 241 °C	[7][8]
Boiling Point	323.8 ± 37.0 °C (Predicted)	[5][6]
Solubility	Insoluble in water	[5][6]

## Experimental Protocols

This method is highlighted as a greener chemistry procedure due to the safer handling of the crystalline brominating agent.[9]

Materials:

- trans-Stilbene (0.5 g)
- Acetic acid (10 mL)
- Pyridinium perbromide (1 g)
- Cold methanol

Procedure:

- Dissolve 0.5 g of trans-stilbene in 10 mL of acetic acid in a 100 mL Erlenmeyer flask, heating on a steam bath.
- Add 1 g of previously prepared pyridinium perbromide.
- Stir the mixture and maintain heating for an additional 1-2 minutes. The dibromide product separates almost immediately as small platelets.

- Cool the reaction mixture in an ice-water bath.
- Collect the product by vacuum filtration in a Büchner funnel.
- Wash the solid with cold methanol.

Materials:

- (E)-Stilbene (500 mg)
- Ethanol (10 mL + 5 mL)
- Concentrated HBr (1.2 mL)
- 30% Hydrogen peroxide (0.8 mL)
- Sodium bicarbonate solution
- Ice-cold water
- Ice-cold alcohol

Procedure:

- In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 500 mg of (E)-stilbene in 10 mL of ethanol with warming and stirring.
- Slowly add 1.2 mL of concentrated HBr to the flask and swirl.
- Attach a reflux condenser and begin water flow.
- Add 0.8 mL of 30% hydrogen peroxide dropwise (1 drop every 15-20 seconds) to the refluxing flask with continuous stirring.
- After the addition is complete, add another 5 mL of alcohol and continue stirring until the solution becomes cloudy white.
- Cool the flask to room temperature and neutralize any excess acid with sodium bicarbonate solution to a pH of 5-7.

- Cool the mixture in an ice/water bath and isolate the product by vacuum filtration.
- Rinse the crystals with ice-cold water followed by ice-cold alcohol.
- Air-dry the crystals under suction.

## Synthesis Workflow Diagrams

Caption: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane using Pyridinium Perbromide.

Caption: Green Synthesis of meso-1,2-Dibromo-1,2-diphenylethane.

## 2,2-Dibromo-1-phenylethanone

This compound is an  $\alpha,\alpha$ -dihalo ketone, which is a useful building block in organic synthesis.

### Physical Properties

Property	Value	Source(s)
CAS Number	13665-04-8	<a href="#">[10]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[10]</a>
Molecular Weight	277.94 g/mol	<a href="#">[10]</a>

## Experimental Protocols

A general and convenient method for the synthesis of 2,2-dibromo-1-arylethanones involves the bromination of 1-arylethanones using a hydrogen peroxide-hydrobromic acid system.[\[11\]](#)

General Procedure:[\[11\]](#)

- 1-Arylethanones are rapidly brominated in dioxane.
- The reaction utilizes an aqueous H<sub>2</sub>O<sub>2</sub>-HBr system.
- This results in the replacement of two hydrogen atoms on the methyl group with bromine.

- The reaction is typically rapid, achieving complete conversion in about 20 minutes with yields up to 86%.
- For acetophenone as a model, optimal conditions include a fourfold molar excess of H<sub>2</sub>O<sub>2</sub>.

## Synthesis Workflow Diagram

Caption: General Synthesis of 2,2-Dibromo-1-arylethanones.

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